molecular formula C7H11ClN4O B13627510 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide

3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13627510
M. Wt: 202.64 g/mol
InChI Key: ZABKKLNVPMZPPU-UHFFFAOYSA-N
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Description

3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a pyrazole-containing small molecule characterized by a chloro-substituted pyrazole ring linked to a methylamino-propanamide backbone. Pyrazole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C7H11ClN4O

Molecular Weight

202.64 g/mol

IUPAC Name

3-(4-chloropyrazol-1-yl)-2-(methylamino)propanamide

InChI

InChI=1S/C7H11ClN4O/c1-10-6(7(9)13)4-12-3-5(8)2-11-12/h2-3,6,10H,4H2,1H3,(H2,9,13)

InChI Key

ZABKKLNVPMZPPU-UHFFFAOYSA-N

Canonical SMILES

CNC(CN1C=C(C=N1)Cl)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide typically involves the reaction of 4-chloro-1H-pyrazole with a suitable propanamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxide derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide with related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
3-(4-Chloro-1H-pyrazol-1-yl)-2-(methylamino)propanamide C₇H₁₀ClN₄O 201.63 (calc.) Not provided 4-Cl pyrazole, methylamino, amide
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine C₇H₁₁N₃ 187.67 956786-61-1 5-Me pyrazole, primary amine
(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine C₆H₁₀ClN₃ 159.62 1345510-60-2 4-Cl pyrazole, methylamine, N-methyl
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C₂₀H₂₁ClN₂O 340.85 Not provided 4-Cl phenyl, dihydro-pyrazole, ketone

Key Observations :

  • Backbone Diversity : The target compound’s propanamide backbone distinguishes it from analogs with primary amines (e.g., 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine) or ketone groups (e.g., the compound from ). This amide group may improve metabolic stability and solubility compared to amine-terminated derivatives .
  • Molecular Weight : The target compound (MW ~201.63) occupies a mid-range molecular weight compared to simpler analogs (e.g., 159.62 for (4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine), suggesting a balance between bioavailability and target affinity.

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